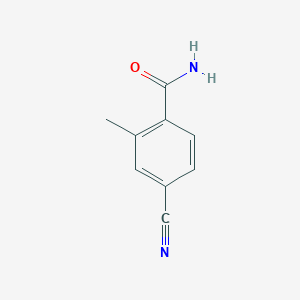
2,3,5-Trimethylimidazo(1,2-a)-pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5-Trimethylimidazo(1,2-a)-pyridine is a heterocyclic aromatic compound that belongs to the class of imidazo-pyridines It is characterized by the presence of three methyl groups attached to the imidazo-pyridine ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trimethylimidazo(1,2-a)-pyridine can be achieved through several synthetic routes. One common method involves the condensation of ethyl 3-amino-2-methyl-2-butenoate and diethyl 2-methylmalonate to form 4-hydroxy-3,5,6-trimethyl-2(1H)-pyridone. This intermediate is then reacted with phosphoryl chloride to yield 2,4-dichloro-3,5,6-trimethylpyridine. Subsequent hydrogenolysis with palladium on charcoal produces 2,3,5-trimethylpyridine. Selective hydrogenolysis in acidic solution yields 4-chloro-2,3,5-trimethylpyridine, which is then substituted with methoxide ion to give 4-methoxy-2,3,5-trimethylpyridine .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The key steps include the use of efficient catalysts and optimized reaction conditions to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
2,3,5-Trimethylimidazo(1,2-a)-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out to modify the imidazo-pyridine ring.
Substitution: Substitution reactions, such as halogenation and alkylation, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Palladium on charcoal is often used as a catalyst for hydrogenation reactions.
Substitution: Halogenation can be achieved using halogenating agents like chlorine or bromine, while alkylation can be performed using alkyl halides.
Major Products Formed
The major products formed from these reactions include various substituted imidazo-pyridines, N-oxides, and reduced derivatives, which can be further utilized in different applications.
科学的研究の応用
2,3,5-Trimethylimidazo(1,2-a)-pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
作用機序
The mechanism of action of 2,3,5-Trimethylimidazo(1,2-a)-pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to nucleic acids and proteins, affecting their function and leading to various biological effects. For example, it may inhibit the activity of certain enzymes or interfere with DNA replication and transcription processes .
類似化合物との比較
2,3,5-Trimethylimidazo(1,2-a)-pyridine can be compared with other similar compounds such as:
- 1,2,3-Trimethylimidazo(1,2-a)-pyridine
- 2,3,4-Trimethylimidazo(1,2-a)-pyridine
- 2,3,5-Trimethylimidazo(1,2-a)-pyrazine
These compounds share similar structural features but differ in the position and number of methyl groups, which can influence their chemical properties and biological activities.
特性
CAS番号 |
34165-19-0 |
|---|---|
分子式 |
C10H12N2 |
分子量 |
160.22 g/mol |
IUPAC名 |
2,3,5-trimethylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C10H12N2/c1-7-5-4-6-10-11-8(2)9(3)12(7)10/h4-6H,1-3H3 |
InChIキー |
RHZCLGNRBBHEJF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC2=NC(=C(N12)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(7-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B11918638.png)
![N,6-dimethylbenzo[d]isoxazol-3-amine](/img/structure/B11918649.png)
![2H-Naphtho[2,3-C][1,2]oxazete](/img/structure/B11918651.png)


![(R)-8-azaspiro[4.5]decan-1-amine](/img/structure/B11918668.png)



